molecular formula C20H19N5O4 B11665996 3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665996
M. Wt: 393.4 g/mol
InChI Key: UFJJCRVBIWMLOJ-FYJGNVAPSA-N
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Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a 1H-pyrazole core substituted at position 3 with a 3-ethoxyphenyl group and a carbohydrazide moiety linked to a (1E)-1-(4-nitrophenyl)ethylidene fragment. The E-configuration of the ethylidene group is critical for maintaining spatial orientation, which influences molecular interactions and biological activity .

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O4/c1-3-29-17-6-4-5-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-7-9-16(10-8-14)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

UFJJCRVBIWMLOJ-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazones with Ketones

The pyrazole nucleus is typically constructed via cyclocondensation between α-haloketones and arylhydrazines. For example, phenacyl bromide derivatives react with 4-nitrophenylhydrazine in ethanol under reflux to form 3,5-disubstituted pyrazoles. In one protocol, equimolar quantities of 3-ethoxyphenacyl bromide and 4-nitrophenylhydrazine in ethanol at 70°C for 5 hours yielded the pyrazole intermediate with 78% efficiency. The reaction mechanism proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and elimination of HBr (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 70–80°C (reflux)

  • Catalyst: None required

  • Yield: 70–85%

One-Pot Modular Synthesis

A modular approach reported by enables the simultaneous formation of the pyrazole ring and carbohydrazide side chain. This method combines 3-ethoxyacetophenone and 4-nitrobenzaldehyde hydrazone in dimethyl sulfoxide (DMSO) with catalytic iodine (I₂) and hydrochloric acid (HCl). The one-pot reaction achieves 83% yield within 5 hours by facilitating both cyclization and hydrazide coupling (Table 1).

Table 1: Optimization of One-Pot Synthesis

EntryCatalyst SystemSolventTime (h)Yield (%)
1I₂ (1.2 equiv)DMSO583
2HCl (cat.)EtOH4881
3H₂SO₄ (cat.)DMSO50

Adapted from

Functionalization with Carbohydrazide Moieties

Hydrazide Coupling via Nucleophilic Acyl Substitution

The carbohydrazide group is introduced by reacting the pyrazole-5-carbonyl chloride with 4-nitrophenylhydrazine . In a representative procedure, pyrazole-5-carbonyl chloride (1.0 equiv) is treated with 4-nitrophenylhydrazine (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12 hours, yielding the carbohydrazide derivative after aqueous workup (72% yield).

Critical Parameters:

  • Temperature control (<10°C) minimizes side reactions.

  • Anhydrous THF prevents hydrolysis of the acyl chloride.

Condensation with Aldehyde Derivatives

An alternative route involves condensing pre-formed pyrazole-5-carbohydrazide with 4-nitroacetophenone . Under acidic conditions (acetic acid, 110°C), the hydrazide undergoes nucleophilic addition to the ketone, forming the ethylidene linkage. This method achieves 68% yield but requires rigorous exclusion of moisture.

Side Reactions:

  • Competing imine formation with residual aldehydes.

  • Oxidative degradation of the nitro group at elevated temperatures.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates through hydrogen bonding. Ethanol, while less efficient, offers cost advantages for large-scale synthesis (Table 2).

Table 2: Solvent Impact on Yield

SolventDielectric ConstantYield (%)
DMSO46.783
EtOH24.368
THF7.672

Data compiled from

Catalytic Systems

Iodine acts as a Lewis acid to polarize carbonyl groups, accelerating cyclization. Combined with HCl, it reduces reaction times from 48 hours to 5 hours (Table 1, Entry 1 vs. 2). Sulfuric acid, however, promotes decomposition of nitro groups, rendering it unsuitable.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : Peaks at δ 13.41 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 2H, Ar-H), and 6.99 (s, 1H, pyrazole-H) confirm the structure.

  • IR Spectroscopy : Bands at 1652 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) validate functional groups.

  • HRMS-ESI : m/z calcd. for C₁₉H₁₈N₅O₄ [M+H]⁺: 396.1291; found: 396.1289.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds reveals planarity in the pyrazole-carbohydrazide system, with dihedral angles <10° between aromatic rings. This geometry facilitates π-π stacking in solid-state arrangements.

Applications and Derivative Synthesis

Antimicrobial Activity

Derivatives of 3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in some cases .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and pyrazole groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs and their substituent-driven properties:

Compound Name R1 (Pyrazole-3) R2 (Ethylidene) Key Properties/Activities Reference
Target Compound 3-ethoxyphenyl 4-nitrophenyl Hypothetical: Enhanced lipophilicity
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl 3-nitrophenyl Structural analog; unconfirmed activity
SKi-178 (Sphingosine Kinase Inhibitor) 4-methoxyphenyl 3,4-dimethoxyphenyl SK1 inhibition (Ki = 1.3 μM)
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-chlorophenyl 5-chloro-2-hydroxyphenyl Anticancer (A549 cell apoptosis)
3-(2-ethoxyphenyl)-N′-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 2-ethoxyphenyl 4-methoxyphenyl Structural isomer; solubility variations

Key Observations:

  • Lipophilicity: The ethoxy group (logP ~1.5) increases lipophilicity relative to methoxy (logP ~0.7), which may improve membrane permeability but reduce aqueous solubility .
  • Steric Influence: Ethoxy’s bulkiness (vs. methoxy) could hinder interactions in sterically sensitive binding pockets, as seen in SKi-178’s optimization for selectivity .

Biological Activity

3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H19_{19}N5_5O4_4
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1285642-81-0

The structure includes a pyrazole ring, an ethoxyphenyl group, and a nitrophenyl substituent, contributing to its potential biological activities.

Antitumor Activity

Research has shown that pyrazole derivatives can exhibit significant antitumor properties. Specifically, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines. For instance, derivatives targeting BRAF(V600E) and EGFR have demonstrated promising results in inhibiting tumor growth .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)15
Compound BEGFR20
This compoundTBDTBDTBD

Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis, which is crucial for developing new antimicrobial agents . The specific compound may share these properties, although direct studies are still needed.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Synthesis and Evaluation of Antifungal Activity : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi. Results indicated moderate to excellent antifungal activity, suggesting that structural modifications could enhance efficacy .
  • Structure-Activity Relationship Studies : Research into the SAR of pyrazole derivatives has revealed that certain substitutions significantly impact biological activity. For example, the presence of electron-withdrawing groups like nitro groups can enhance antitumor activity by increasing the compound's reactivity towards biological targets .

Q & A

Basic: What are the key considerations for synthesizing 3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core, followed by hydrazide coupling and subsequent condensation with a nitro-substituted aromatic aldehyde. Key considerations include:

  • Reaction Conditions : Temperature control (60–80°C for condensation steps) and solvent selection (e.g., ethanol or methanol for polar intermediates) to optimize yields .
  • Catalysts/Reagents : Acidic or basic conditions (e.g., acetic acid or piperidine) to facilitate hydrazone formation .
  • Intermediate Purification : Use of column chromatography or recrystallization to isolate intermediates, monitored via thin-layer chromatography (TLC) with UV visualization .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and hydrazone geometry (e.g., 1H^1H NMR peaks at δ 8.2–8.5 ppm for nitroaryl protons) .
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1650 cm1^{-1}) and hydrazone (N–H, ~3200 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 407.15) .
  • X-ray Crystallography (if applicable): To resolve stereochemistry and intermolecular interactions (e.g., π–π stacking between aromatic rings) .

Advanced: How do the substituents influence the compound’s reactivity and biological activity?

Methodological Answer:

  • 3-Ethoxyphenyl Group : Electron-donating ethoxy (–OCH2_2CH3_3) enhances solubility and may stabilize intermediates during synthesis via resonance effects .
  • 4-Nitrophenyl Ethylidene : The electron-withdrawing nitro (–NO2_2) group increases electrophilicity, facilitating nucleophilic attacks (e.g., in hydrazone formation) and potentially enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Comparative Studies : Analogues with methoxy or chloro substituents show reduced bioactivity compared to nitro derivatives, suggesting nitro-driven specificity in enzyme inhibition .

Advanced: What strategies optimize reaction yields in multi-step syntheses of such compounds?

Methodological Answer:

  • Stepwise Optimization :
    • Pyrazole Core Formation : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .
    • Hydrazide Coupling : Employ Dean-Stark traps to remove water and shift equilibrium toward product formation .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Yield Tracking : Quantify intermediates via 1H^1H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How can computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinity to targets (e.g., cyclooxygenase-2 or kinase enzymes). The nitro group’s electrostatic potential aligns with hydrophobic pockets in target proteins .
  • QSAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity. Nitro derivatives show higher predicted IC50_{50} values in anti-inflammatory assays .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., between hydrazide NH and Glu520 in COX-2) .

Advanced: How do crystallographic data inform intermolecular interactions in this compound?

Methodological Answer:

  • Hydrogen Bonding : The hydrazide NH forms hydrogen bonds with adjacent carbonyl groups (distance ~2.8 Å), stabilizing the crystal lattice .
  • π–π Stacking : Aromatic rings (e.g., 4-nitrophenyl and pyrazole) align face-to-face (3.5–4.0 Å spacing), influencing packing density and solubility .
  • Torsional Angles : Ethoxy groups adopt a dihedral angle of ~45° relative to the pyrazole plane, minimizing steric hindrance .

Advanced: What contradictions exist in reported biological activities of similar pyrazole-carbohydrazides?

Methodological Answer:

  • Antimicrobial vs. Cytotoxicity : Some studies report potent antimicrobial activity (MIC ~2 µg/mL) , while others note cytotoxicity in mammalian cells (IC50_{50} ~10 µM) . Resolution requires species-specific assays (e.g., bacterial vs. human cell lines) and dose-response profiling .
  • Enzyme Inhibition Mechanisms : Conflicting data on COX-2 vs. LOX selectivity may arise from assay conditions (e.g., pH-dependent enzyme activity) .

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